6-cyclopropyl-5-fluoro-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one
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Description
The compound “6-cyclopropyl-5-fluoro-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one” is a complex organic molecule. It belongs to the family of pyrazoloazines, which are fused heterocyclic systems . Pyrazoloazines are known to exhibit significant biological and pharmacological activities .
Synthesis Analysis
The synthesis of pyrazoloazines involves the condensation of 5-aminopyrazole with various bielectrophilic moieties . Various synthetic methods have been developed in the last decade for the synthesis of differently substituted pyrazoloazines .Molecular Structure Analysis
The molecular structure of this compound is complex, with a fused ring system that includes a pyrazole and a pyrimidine ring . The presence of various substituents on the rings can significantly influence the compound’s properties .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The presence of various functional groups provides multiple sites for reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of various substituents. For example, electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt cell cycle progression and selectively target tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle . This results in the inhibition of cell proliferation, particularly in cancer cells where CDK2 is often overexpressed . The compound has shown significant inhibitory activity against CDK2, with IC50 values as low as 0.057 ± 0.003 μM .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The compound’s action results in significant alterations in cell cycle progression, leading to cell cycle arrest and apoptosis within cells . It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 .
properties
IUPAC Name |
4-cyclopropyl-5-fluoro-2-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN7O/c18-13-14(11-1-2-11)21-17(22-16(13)26)24-9-7-23(8-10-24)15-12-3-4-20-25(12)6-5-19-15/h3-6,11H,1-2,7-10H2,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMUYRMGDCSBFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=O)NC(=N2)N3CCN(CC3)C4=NC=CN5C4=CC=N5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-5-fluoro-2-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)-1H-pyrimidin-6-one |
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